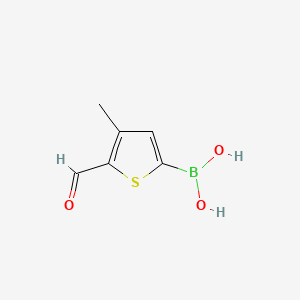

(5-Formyl-4-methylthiophen-2-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-formyl-4-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIXJCOHLUKRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(S1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674571 | |

| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-25-7 | |

| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Formyl-4-methylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Formyl-4-methylthiophen-2-yl)boronic acid, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a detailed representative synthesis protocol, explore its reactivity with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction, and discuss its potential applications, particularly in the realm of drug discovery.

Core Chemical and Physical Properties

This compound is a bifunctional organic compound featuring a thiophene ring substituted with a formyl group, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally determined, other values are estimated based on closely related analogs and computational models due to the limited availability of specific experimental data for this particular compound.

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇BO₃S | N/A |

| Molecular Weight | 169.99 g/mol | N/A |

| CAS Number | 352530-25-7 | N/A |

| Appearance | Pale orange to pink powder | [1] |

| Melting Point | 119.5-125.5 °C | [1] |

| pKa | ~8.0 - 8.5 (Estimated) | Based on thiopheneboronic acids[2][3] |

| Solubility | Soluble in methanol, polar organic solvents | [1][2] |

Note on pKa: The pKa of arylboronic acids is influenced by substituents on the aromatic ring. The electron-withdrawing nature of the formyl group is expected to decrease the pKa (increase acidity) compared to unsubstituted thiopheneboronic acid.

Structural Information

The structure of this compound is presented below:

Caption: 2D structure of this compound.

Synthesis of this compound: A Representative Protocol

Synthetic Strategy

The overall strategy involves a three-step process:

-

Protection of the formyl group of the starting material, 3-methyl-2-thiophenecarboxaldehyde, to prevent its reaction in the subsequent lithiation step.

-

Directed ortho-metalation (DoM) followed by borylation with a trialkyl borate.

-

Deprotection of the formyl group to yield the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Protection of 3-Methyl-2-thiophenecarboxaldehyde

-

To a solution of 3-methyl-2-thiophenecarboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde, which can often be used in the next step without further purification.

Step 2: Directed ortho-Metalation and Borylation

-

Dissolve the protected aldehyde from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again maintaining the temperature at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

Step 3: Deprotection and Isolation

-

Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of hydrochloric acid (e.g., 2 M).

-

Stir the mixture vigorously for 1-2 hours to effect deprotection.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its two key functional groups: the boronic acid and the formyl group.

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid moiety makes this compound an excellent substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[6] This reaction is widely used in the synthesis of biaryls and other conjugated systems.

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

A study on the Suzuki-Miyaura coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole highlights that a highly active catalyst is crucial for successful coupling.[7] The solubility of both the boronic acid and the aryl halide in the reaction medium is also a key factor.[7]

Reactions of the Formyl Group

The formyl group on the thiophene ring is a versatile handle for further synthetic transformations. It can undergo a variety of reactions, including:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form alkenes.

-

Aldol condensation: To form α,β-unsaturated carbonyl compounds.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding alcohol.

The reactivity of the formyl group in heterocyclic aldehydes can be influenced by the nature of the heteroaromatic ring.[8]

Stability and Handling

Boronic acids are known to be susceptible to certain degradation pathways, which is an important consideration for their storage and use in synthesis.

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be a significant side reaction in Suzuki-Miyaura couplings, especially under harsh conditions.[7]

-

Oxidative Degradation: Arylboronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenols.[7][9][10][11][12]

-

Trimerization (Anhydride Formation): Boronic acids can reversibly form cyclic trimers called boroxines, especially upon dehydration. This can affect their solubility and reactivity.

For optimal stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are prevalent in a wide range of biologically active molecules and functional materials.[13] The bifunctional nature of this compound makes it a particularly attractive building block in these areas.

Medicinal Chemistry

-

Kinase Inhibitors: The thiophene scaffold is a common motif in kinase inhibitors, where it can act as a hinge-binding element.[14] The ability to introduce diverse substituents via Suzuki-Miyaura coupling at the 2-position and further modify the 5-formyl group makes this compound a valuable tool for generating libraries of potential kinase inhibitors.[15]

-

Other Therapeutic Areas: Thiophene derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14]

Materials Science

Thiophene-based building blocks are fundamental in the synthesis of conjugated polymers and organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to construct extended π-systems via cross-coupling reactions is key to tuning the electronic and optical properties of these materials.

Quantum Chemical Insights

Density Functional Theory (DFT) calculations on thiophene and its derivatives provide valuable insights into their electronic structure and reactivity.

-

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability.[13][14] Substituents on the thiophene ring can modulate this energy gap, thereby influencing the molecule's electronic properties.

-

Electrostatic Potential: The electrostatic potential map can help predict the sites for electrophilic and nucleophilic attack, providing a rationale for the observed reactivity of the molecule.

While specific DFT data for this compound is not available, studies on related thiophene derivatives can provide a qualitative understanding of its electronic characteristics.[14][16][17][18][19]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, coupled with the synthetic utility of the formyl group, makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available from: [Link]

-

ChemBK. 3-Thiopheneboronic acid. Available from: [Link]

- Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons, 2011.

- This reference is not available.

-

Bursa Uludağ Üniversitesi. Publication: 2-thienylboronic acid: A dft study for the spectral, structural and molecular orbital analysis. Available from: [Link]

- Husain, A., et al. "Therapeutic importance of synthetic thiophene." PMC, 2015.

-

MDPI. Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

- This reference is not available.

-

Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

- This reference is not available.

-

SciSpace. Oxidative hydroxylation of arylboronic acids to phenols catalyzed by copper nanoparticles ellagic acid composite (2014). Available from: [Link]

-

ResearchGate. Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. Available from: [Link]

-

ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. Available from: [Link]

- Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

-

PubMed. Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Available from: [Link]

- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

National Institutes of Health. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available from: [Link]

-

MDPI. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Available from: [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

UBC Chemistry. DFT computation of the electron spectra of thiophene. Available from: [Link]

- This reference is not available.

-

Scientific & Academic Publishing. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arpapress.com [arpapress.com]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jchps.com [jchps.com]

- 15. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to (5-Formyl-4-methylthiophen-2-yl)boronic acid (CAS: 352530-25-7)

Introduction: A Bifunctional Linchpin in Modern Synthesis

(5-Formyl-4-methylthiophen-2-yl)boronic acid, registered under CAS number 352530-25-7, is a highly versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] As a substituted thiophene boronic acid, its utility stems from the strategic placement of two key functional groups: a boronic acid moiety at the 2-position and a formyl group at the 5-position.[1] This arrangement makes it an ideal substrate for sequential and orthogonal synthetic strategies. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[2][3] Simultaneously, the aldehyde (formyl) group serves as a versatile handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and condensations. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and application, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound typically appears as a pale orange to pink or white to light yellow crystalline powder.[4][5] Its structural and chemical properties are fundamental to its reactivity and handling.

Caption: A conceptual workflow for the synthesis of the title compound.

Reactivity Profile and Core Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this reagent is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C-C bond between an organoboron compound and an organohalide. 6boronic acid serves as the nucleophilic partner, coupling with a wide range of aryl, heteroaryl, or vinyl halides/triflates.

Causality in the Catalytic Cycle: The reaction is driven by a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and requires a base. The base is not merely a spectator; its role is crucial for activating the boronic acid. It facilitates the formation of a more nucleophilic "ate" complex [R-B(OH)₃]⁻, which is essential for the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can significantly impact reaction efficiency and substrate scope.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Boronic acids are integral to modern drug discovery, with several FDA-approved drugs, such as Bortezomib (Velcade), containing this functional group. [7][8]The thiophene motif, present in this reagent, is a privileged scaffold in medicinal chemistry, known for its bioisosteric relationship with phenyl rings and its presence in numerous pharmaceuticals. [2]The combination of the thiophene core, the coupling-ready boronic acid, and the synthetically versatile formyl group makes this compound a valuable starting material for synthesizing complex molecules with potential biological activity. [9] In materials science, thiophene-based molecules are fundamental components of conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [2]This boronic acid can be used to synthesize well-defined oligomers and polymers with tailored electronic and optical properties. [10]

Safe Handling, Storage, and Stability Considerations

As a senior scientist, ensuring reagent integrity is paramount for reproducible results. Boronic acids, while more stable than many other organometallics, require careful handling. [3]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a freezer, typically at or below -20°C. [5][11][12]This minimizes degradation from atmospheric moisture and oxygen.

-

Hygroscopicity: Boronic acids can be hygroscopic. [13][14]Moisture absorption can lead to the formation of boroxines (cyclic anhydrides), which can affect reactivity and stoichiometry. Always handle the reagent in a dry environment (e.g., glovebox or under a stream of inert gas).

-

Protodeboronation: A common side reaction for boronic acids, especially electron-rich heteroaryl boronic acids, is protodeboronation, where the C-B bond is cleaved by a proton source. [15]This can be exacerbated by harsh acidic or basic conditions or elevated temperatures. Using milder bases and carefully controlled reaction conditions can mitigate this issue. For particularly unstable boronic acids, conversion to more stable derivatives like MIDA boronates or diethanolamine complexes can be an effective strategy. [15][16]

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To couple this compound with 1-bromo-4-fluorobenzene.

Materials:

-

This compound (1.2 equivalents)

-

1-Bromo-4-fluorobenzene (1.0 equivalent)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents, 2 mol%)

-

SPhos (0.04 equivalents, 4 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

-

Toluene (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Reactor Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 1-bromo-4-fluorobenzene, and finely ground K₃PO₄.

-

Causality: A flame-dried flask ensures an anhydrous environment initially, preventing premature degradation of reagents. K₃PO₄ is a strong enough base to facilitate boronate formation without promoting significant hydrolysis of the halide.

-

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Causality: The Pd(0) active catalyst is sensitive to oxygen. Removing air is critical to prevent catalyst oxidation and deactivation, which would halt the reaction.

-

-

Catalyst Pre-formation/Addition: In a separate vial under argon, dissolve Pd(OAc)₂ and the SPhos ligand in toluene. Add this catalyst solution to the main reaction flask via syringe.

-

Causality: SPhos is a bulky, electron-rich phosphine ligand. It stabilizes the palladium catalyst, promotes the rate-limiting oxidative addition step, and facilitates the final reductive elimination to release the product.

-

-

Solvent Addition: Add toluene and water (typically in a 10:1 to 5:1 ratio) to the flask.

-

Causality: Toluene is the primary organic solvent. A small amount of water is often beneficial, aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (1-bromo-4-fluorobenzene) is consumed.

-

Causality: This step is crucial for process control. It prevents unnecessary heating that could lead to byproduct formation and confirms the reaction has reached completion.

-

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues

-

Low Yield: Often caused by catalyst deactivation (insufficiently inert atmosphere), incomplete reaction, or protodeboronation. Consider using a different ligand, a stronger base like Cs₂CO₃, or degassing the solvent more thoroughly.

-

Homocoupling of Boronic Acid: This side reaction can occur, especially with highly active catalysts or in the presence of oxygen. [17]Ensuring a strictly inert atmosphere and using the correct stoichiometry can minimize this.

-

No Reaction: Verify the quality of the boronic acid, as prolonged or improper storage can lead to degradation. Check the activity of the palladium catalyst.

Conclusion

This compound is a powerful and strategic building block for synthetic chemists. Its bifunctional nature allows for the construction of complex molecular architectures through reliable and well-understood transformations like the Suzuki-Miyaura coupling. A thorough understanding of its properties, stability, and the mechanistic nuances of its reactions is essential for leveraging its full potential in the rapid development of novel pharmaceuticals and advanced materials.

References

- Lab Alley. How to Store Boric Acid. Lab Alley. [URL: https://www.laballey.com/blogs/lab-notes/how-to-store-boric-acid]

- Sigma-Aldrich. This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/651631]

- Xiong, Y. Understanding Boronic Acids: Properties, Handling, and Sourcing. X-Mol. [URL: https://www.x-mol.com/paper/1781615555620950016]

- BLDpharm. This compound. BLDpharm. [URL: https://www.bldpharm.com/products/352530-25-7.html]

- CymitQuimica. 5-Formyl-4-methylthiophene-2-boronic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/352530-25-7]

- Arctom. This compound. Arctom. [URL: https://www.arctomsci.com/products/CS-0109660]

- ChemScene. This compound. ChemScene. [URL: https://www.chemscene.com/products/5-Formyl-4-methylthiophen-2-yl-boronic-acid-352530-25-7.html]

- U.S. Borax. Borate handling and storage. U.S. Borax. [URL: https://www.borax.

- Thermo Fisher Scientific. 5-Formyl-4-methylthiophene-2-boronic acid, 97%. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- BLD Pharmatech. Safety Data Sheet.

- PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2773430]

- BLD Pharm. 5-Formylthiophen-2-boronic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/4347-33-5.html]

- Sigma-Aldrich. 2-Thienylboronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/452331]

- Fisher Scientific. 5-Formyl-4-methylthiophene-2-boronic acid, 97%. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/5-formyl-4-methylthiophene-2-boronic-acid-97/AC432650050]

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3403810/]

- Singh, G., Kumar, A., & Sharma, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [URL: https://www.mdpi.com/1420-3049/27/22/7989]

- Fisher Scientific. SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=ACR359950050]

- Sigma-Aldrich. (5-Methylthiophen-2-yl)boronic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/ambeed/ambh2d6f998b]

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2852223/]

- NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Pharmlab.org. [URL: https://www.pharmlab.org/news/thiophene-based-boronic-acids-a-comprehensive-guide-for-organic-synthesis]

- Tokyo Chemical Industry. 5-Formyl-2-thiopheneboronic Acid. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/F0549]

- Lu, J., et al. (2014). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [URL: https://www.researchgate.

- ResearchGate. Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-boronic-acids-in-pharmacologically-relevant-compounds_fig1_340801736]

- Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7512808/]

- Qiu, H., et al. (2012). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. [URL: https://www.researchgate.net/figure/a-Representative-Suzuki-coupling-reaction-and-hydrolysis-products-for-ethyl_fig1_230800840]

- Singh, G., Kumar, A., & Sharma, S. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9694770/]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]

- Org-synth.org. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0275]

- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid. Google Patents. [URL: https://patents.google.

- YouTube. Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-coupling-guide]

- ChemicalBook. 5-Methylthiophene-2-boronic acid CAS#: 162607-20-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5438183_EN.htm]

Sources

- 1. CAS 352530-25-7: 5-Formyl-4-methylthiophene-2-boronic acid [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Formyl-4-methylthiophene-2-boronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 5-Methylthiophene-2-boronic acid CAS#: 162607-20-7 [amp.chemicalbook.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. mdpi.com [mdpi.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 352530-25-7|this compound|BLD Pharm [bldpharm.com]

- 12. (5-Methylthiophen-2-yl)boronic acid | 162607-20-7 [sigmaaldrich.com]

- 13. borax.com [borax.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

In-Depth Technical Guide: Synthesis of (5-Form-yl-4-methylthiophen-2-yl)boronic acid

Introduction

(5-Formyl-4-methylthiophen-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene motif is a privileged structure found in numerous pharmaceuticals, recognized for its ability to modulate the pharmacological properties of a molecule.[1][2] Boronic acids, in turn, are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which efficiently form new carbon-carbon bonds.[3][4] This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers, scientists, and drug development professionals.

The strategic incorporation of the formyl group at the 5-position and a methyl group at the 4-position of the thiophene ring offers a versatile scaffold for further chemical elaboration. The aldehyde functionality serves as a synthetic handle for a variety of transformations, while the boronic acid at the 2-position enables facile coupling with a wide range of (hetero)aryl halides and triflates. Thiophene-based boronic acids are crucial for synthesizing conjugated polymers and organic semiconductors used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

This document will explore a robust and widely applicable synthetic route, focusing on the lithiation-borylation of a suitable thiophene precursor. The causality behind each experimental choice, from reagent selection to reaction conditions, will be thoroughly explained to ensure both methodological clarity and scientific integrity.

Synthetic Strategy: A Lithiation-Borylation Approach

The most direct and efficient pathway to this compound involves a regioselective lithiation of a protected 4-methylthiophene-2-carboxaldehyde, followed by quenching the resulting organolithium species with a suitable boron electrophile. This strategy is predicated on the ability of the ortho-directing group to facilitate proton abstraction at the adjacent C5 position of the thiophene ring.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into three key stages:

-

Preparation of the Starting Material: Synthesis of 4-methylthiophene-2-carboxaldehyde.

-

Formyl Group Protection (Optional but Recommended): Masking the aldehyde to prevent unwanted side reactions during lithiation.

-

Regioselective Lithiation and Borylation: The core C-H activation and C-B bond formation step.

-

Deprotection and Isolation: Unveiling the formyl group and purifying the final boronic acid product.

Caption: Overall workflow for the synthesis of this compound.

PART 1: Preparation of 4-Methylthiophene-2-carboxaldehyde

The starting material, 4-methylthiophene-2-carboxaldehyde, can be synthesized from 3-methylthiophene via a Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto the thiophene ring, primarily at the C2 position due to the directing effect of the sulfur atom and the methyl group.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) to 0°C with an ice bath.

-

Reaction: Slowly add 3-methylthiophene to the cooled Vilsmeier reagent (the POCl₃/DMF mixture).

-

Heating: After the addition is complete, warm the reaction mixture to room temperature and then heat to 80-90°C for 1-2 hours.

-

Quenching: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until pH 7-8. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

PART 2: Regioselective Lithiation and Borylation

This is the pivotal step where the C-H bond at the 5-position is converted into a C-B bond. The choice of the organolithium reagent and the boron electrophile is critical for the success of this transformation.

Mechanistic Considerations: The Role of Directed ortho-Metalation (DoM)

The formyl group (or its protected form) acts as a directing metalating group (DMG). The heteroatom (oxygen) of the DMG coordinates to the lithium atom of the organolithium reagent (e.g., n-butyllithium), delivering it to the adjacent ortho-position (C5). This proximity effect significantly lowers the activation energy for proton abstraction at this site, leading to highly regioselective lithiation.

Caption: Mechanism of directed ortho-metalation and subsequent borylation.

Experimental Protocol: Lithiation-Borylation

Note: While direct lithiation of the aldehyde is possible, it is often complicated by nucleophilic attack of the organolithium reagent on the formyl carbon. Protection as an acetal is recommended for cleaner reactions and higher yields. The following protocol assumes the use of the unprotected aldehyde for simplicity, but the principles apply to the protected form as well.

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-methylthiophene-2-carboxaldehyde in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction mixture may change color, indicating the formation of the organolithium species. Stir at -78°C for 1-2 hours.

-

Borylation: To the lithiated thiophene solution, add triisopropyl borate [B(OⁱPr)₃] dropwise, ensuring the temperature remains below -70°C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidic Workup: Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1-2 hours to hydrolyze the boronic ester.

-

Extraction and Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization or by forming a stable adduct with diethanolamine, which can then be cleaved to afford the pure boronic acid.[5]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Methylthiophene-2-carboxaldehyde | C₆H₆OS | 126.18 | Liquid | N/A |

| This compound | C₆H₇BO₃S | 185.99 | Pale orange to pink powder | 119.5-125.5 |

Data sourced from commercial suppliers and may vary.[6][7]

PART 3: Applications in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is a versatile coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the thiophene ring and various aryl, heteroaryl, or vinyl halides/triflates.

General Suzuki-Miyaura Coupling Protocol

-

Reaction Setup: To a reaction vessel, add the aryl halide, this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Degas the mixture by bubbling nitrogen or argon through it, then heat the reaction to the desired temperature (typically 80-110°C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound via a directed ortho-metalation and borylation strategy is a highly efficient and regioselective method. This technical guide has outlined the key synthetic steps, provided detailed experimental protocols, and explained the underlying chemical principles. The resulting boronic acid is a valuable intermediate for the construction of complex molecules, particularly in the fields of drug discovery and materials science, owing to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. Careful control of reaction conditions, particularly temperature during the lithiation and borylation steps, is paramount to achieving high yields and purity.

References

- BenchChem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.

- Wikipedia. (2022). Thiophene-2-carboxaldehyde.

- Aggarwal, V. K., et al. (2014). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. NIH Public Access.

- Aggarwal, V. K., et al. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Silva, M. P., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(19), 4323.

- Sigma-Aldrich. 4-Methylthiophene-2-carboxaldehyde 97.

- BLD Pharm. 4347-33-5|5-Formylthiophen-2-boronic acid.

- Stenutz. 4-methylthiophene-2-carboxaldehyde.

- ChemicalBook. 4-METHYLTHIOPHENE-2-CARBOXALDEHYDE synthesis.

- Asif, M. (2015). Therapeutic importance of synthetic thiophene. PubMed Central.

- BLDpharm. 352530-25-7|this compound.

- Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Silva, M. P., et al. (2020).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- BenchChem. (2025).

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

- Thermo Fisher Scientific. 5-Formyl-4-methylthiophene-2-boronic acid, 97%.

- Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.

- NIST. 4-Methyl-2-carboxaldehyde-thiophene.

- Google Patents. (2006). Method of producing 5-formyl-2-furylboronic acid.

- Organic Syntheses Procedure.

- Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 95(4), 335-343.

- Yu, I. F. R. (2020). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts: Methodology and Mechanism. UC Berkeley.

- PubChem. 2-Formylthiophene-4-boronic acid.

- Macmillan Group. (2008).

- Al-gawhari, F. A., et al. (2023). A simple and convenient procedure for lithiation and side-chain substitution of 2-alkyl-4-(methylthio)quinazolines and 2-alkyl-4-methoxyquinazolines. Cardiff University.

- Al-gawhari, F. A., & Al-Jaber, H. I. (2022). Variation in the Site of Lithiation of 2-(2-Methylphenyl)

- Organic Syntheses Procedure. 2-thenaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 4-Methylthiophene-2-carboxaldehyde 97 6030-36-0 [sigmaaldrich.com]

- 7. 5-Formyl-4-methylthiophene-2-boronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

(5-Formyl-4-methylthiophen-2-yl)boronic acid structure and nomenclature

An In-depth Technical Guide to (5-Formyl-4-methylthiophen-2-yl)boronic acid: A Key Building Block for Drug Discovery

Introduction: The Versatility of Boron in Modern Medicinal Chemistry

The incorporation of boron into molecular scaffolds has emerged as a transformative strategy in drug discovery and development. Boronic acids, in particular, have garnered significant attention due to their unique chemical properties, enabling them to act as versatile synthetic intermediates and potent pharmacophores.[1][2] Since the landmark FDA approval of Bortezomib (Velcade®) in 2003, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, the field has seen a surge in the development of boron-based therapeutic agents.[1][2]

This guide focuses on a specific and highly valuable heterocyclic building block: This compound . We will provide an in-depth analysis of its structure, nomenclature, physicochemical properties, and reactivity. Crucially, this guide will explain the causality behind its utility, particularly its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry.[3][4] For researchers and scientists in drug development, understanding the nuances of this reagent is key to unlocking novel molecular architectures with therapeutic potential.

PART 1: Molecular Structure and Nomenclature

A precise understanding of a molecule's structure is fundamental to predicting its reactivity and function. This compound is a disubstituted thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.

Systematic Nomenclature and Identifiers

The formal IUPAC name for this compound is This compound .[5] This name systematically describes the arrangement of its functional groups:

-

Thiophen : The core heterocyclic ring.

-

-2-yl : Indicates that the boronic acid group is attached at the C2 position of the thiophene ring.

-

5-Formyl : An aldehyde group (-CHO) is located at the C5 position.

-

4-Methyl : A methyl group (-CH3) is at the C4 position.

For unambiguous identification in research and procurement, the following identifiers are critical:

-

CAS Number : 352530-25-7[6]

Common synonyms include 5-borono-3-methylthiophene-2-carboxaldehyde and 5-formyl-4-methylthiophene-2-boronic acid.[6]

Caption: Structure of this compound.

PART 2: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a reagent dictate its handling, storage, and application in synthesis. The data presented below is crucial for experimental design and safety.

| Property | Value | Source(s) |

| Molecular Weight | 169.99 g/mol | [6] |

| Appearance | Pale orange to pink powder/crystal | |

| Melting Point | 119.5 - 125.5 °C | |

| Purity | Typically ≥96.0% (by HPLC or Titration) | |

| SMILES String | CC1=C(SC(=C1)B(O)O)C=O | [6] |

| Solubility | Soluble in methanol. | [7] |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place. Recommended storage at 2 - 8 °C under an inert gas. Moisture sensitive. |

Spectroscopic data confirms the molecular structure. While raw spectra are beyond the scope of this guide, techniques such as ¹H NMR, IR, and Mass Spectrometry are standard for quality control. For example, ¹H NMR would show characteristic peaks for the aldehyde proton, the thiophene ring proton, the methyl protons, and the hydroxyl protons of the boronic acid.[8][9]

PART 3: Synthesis, Reactivity, and the Suzuki-Miyaura Coupling

General Synthesis Strategy

The synthesis of arylboronic acids often involves a metal-halogen exchange followed by quenching with a trialkyl borate. A plausible, though generalized, route for this compound begins with a protected 2-bromo-4-methylthiophene. The formyl group must be protected (e.g., as an acetal) to prevent its reaction with the organolithium intermediate.

-

Protection : The formyl group of a starting material like 2-bromo-4-methyl-5-formylthiophene is protected.

-

Lithiation : The protected thiophene is treated with a strong base, such as n-butyllithium, at low temperatures to replace the bromine atom with lithium.

-

Borylation : The resulting lithiated species is reacted with a trialkyl borate (e.g., trimethyl borate).

-

Hydrolysis : Acidic work-up hydrolyzes the borate ester and removes the protecting group to yield the final boronic acid.[10]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[3][11]

Causality of the Mechanism: The reaction is catalyzed by a palladium(0) complex and requires a base. The base is not merely a spectator; it is essential for activating the boronic acid for the key transmetalation step.

The catalytic cycle can be broken down into three fundamental steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation : The organoboronic acid (R²-B(OH)₂), activated by the base, transfers its organic group (R²) to the palladium center, displacing the halide. This is the step where our thiophene building block is incorporated.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 4: Application in Drug Discovery & Experimental Protocol

The thiophene ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic properties favorably. The aldehyde functional group on our title compound provides a reactive handle for further synthetic transformations, such as reductive amination or Wittig reactions, after the core scaffold has been assembled via Suzuki coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. The self-validating nature of this protocol comes from the inclusion of standard work-up and purification steps that isolate the desired product, which can then be verified by analytical techniques.

Objective : To synthesize 4'-substituted-4-methyl-5-formyl-2-phenylthiophene.

Materials :

-

This compound (1.0 eq)

-

Substituted Aryl Bromide (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology :

-

Inert Atmosphere : To a reaction vessel, add the this compound, the aryl bromide, and the base. The use of an inert atmosphere (Nitrogen or Argon) is critical, as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition : Add the solvent mixture to the vessel.

-

Degassing : Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. This removes dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Addition : Add the palladium catalyst to the mixture.

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Validation : Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

PART 5: Safety and Handling

Scientific integrity demands rigorous safety protocols. This compound is classified as a hazardous substance.

GHS Hazard Statements :[12]

-

Causes skin irritation.[12]

-

Causes serious eye irritation.[12]

-

May cause respiratory irritation.[12]

Precautionary Measures :

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[12]

-

Personal Protective Equipment (PPE) :

-

Handling : Wash hands and any exposed skin thoroughly after handling.[12] Avoid breathing dust.[12]

-

Storage : Store locked up in a well-ventilated, dry place.[12] Keep the container tightly closed. This compound is moisture-sensitive, and exposure to water can lead to decomposition.

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity in the robust Suzuki-Miyaura coupling, and the desirable properties of its thiophene core make it a valuable building block for constructing complex molecules. By understanding its properties, synthesis, and handling, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery.

References

-

PubChem. (2025). 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. 5-Formyl-4-methylthiophene-2-boronic acid, 97%. Retrieved from Fisher Scientific. [Link]

-

A. K. D. V. S. K. K. P. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]

-

PubChem. 2-Formylthiophene-4-boronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2021). Examples of boronic acids in pharmacologically relevant compounds. [Link]

-

Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (2012). Representative Suzuki coupling reaction and hydrolysis products. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

- Google Patents. (2006). Method of producing 5-formyl-2-furylboronic acid.

-

YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Scott Rychnovsky. [Link]

-

FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from FUJIFILM Wako. [Link]

-

Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. 5-Formyl-4-methylthiophene-2-boronic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Formyl-4-methylthiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 5-Methylthiophene-2-boronic acid CAS#: 162607-20-7 [amp.chemicalbook.com]

- 8. 5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 10. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of (5-Formyl-4-methylthiophen-2-yl)boronic acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of (5-Formyl-4-methylthiophen-2-yl)boronic acid in Medicinal Chemistry

This compound is a bifunctional organic compound of significant interest to the pharmaceutical industry. Its structure, incorporating a thiophene ring, a formyl group, and a boronic acid moiety, makes it a versatile building block in the synthesis of complex molecular architectures. Thiophene derivatives are prevalent in many biologically active compounds, and the boronic acid group is a key participant in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation in drug discovery.[1] The formyl group provides a reactive handle for further chemical modifications, such as reductive amination or the formation of Schiff bases, enabling the exploration of diverse chemical space.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comprehensive understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the successful development of synthetic routes towards novel therapeutic agents. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently utilize this valuable synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound dictate its characteristic spectroscopic behavior. The thiophene ring provides a rigid scaffold with distinct electronic properties, while the formyl and boronic acid groups introduce specific functionalities with predictable spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can exchange with the acidic B(OH)₂ protons, leading to a broad, observable signal.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~9.8 | s | 1H | CHO | The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its proximity to the aromatic ring. It appears as a singlet as there are no adjacent protons. |

| ~7.8 | s | 1H | Thiophene H-3 | This proton is on the thiophene ring and is deshielded by the aromatic ring current and the adjacent electron-withdrawing boronic acid group. It appears as a singlet due to the absence of coupling with the methyl group at the 4-position. |

| ~2.4 | s | 3H | CH₃ | The methyl protons are attached to the thiophene ring and appear as a singlet. Their chemical shift is in the typical range for an aromatic methyl group. |

| ~8.3 (broad) | s | 2H | B(OH)₂ | The protons of the boronic acid are acidic and readily exchange with residual water or the deuterated solvent. This rapid exchange results in a broad singlet. The chemical shift can be highly variable depending on concentration and solvent. |

Note: The predicted chemical shifts are based on the analysis of the closely related compound 5-Formyl-2-thiopheneboronic acid and general principles of NMR spectroscopy.[1][2]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~185 | C=O | The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield shift. |

| ~150 | Thiophene C-5 | This carbon is attached to the electron-withdrawing formyl group, causing a significant downfield shift. |

| ~145 | Thiophene C-2 | The carbon atom directly bonded to the boronic acid group is also deshielded. The exact chemical shift can be influenced by the hybridization state of the boron atom. |

| ~140 | Thiophene C-4 | The carbon bearing the methyl group will be deshielded by the aromatic ring current. |

| ~130 | Thiophene C-3 | The remaining thiophene carbon will resonate in the aromatic region. |

| ~15 | CH₃ | The methyl carbon appears at a typical upfield chemical shift. |

Note: The predicted chemical shifts are based on general values for thiophene derivatives and substituted aromatics.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-H, and B-O bonds.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Absorption |

| 3500-3200 (broad) | Strong | O-H stretch | This broad absorption is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety. |

| ~3100 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bond on the thiophene ring. |

| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1680 | Strong | C=O stretch | This strong, sharp peak is characteristic of the carbonyl group in an aromatic aldehyde. Its position is influenced by conjugation with the thiophene ring. |

| ~1450 | Medium | Aromatic C=C stretch | In-plane skeletal vibrations of the thiophene ring. |

| ~1350 | Strong | B-O stretch | The stretching vibration of the boron-oxygen single bond is a key indicator of the boronic acid functionality. |

| ~1200 | Medium | C-O stretch | Stretching vibration of the carbon-oxygen single bond in the boronic acid group. |

| ~850 | Strong | C-H out-of-plane bend | Bending vibrations of the C-H bond on the substituted thiophene ring. |

Note: The predicted absorption frequencies are based on established correlation tables and data for similar aromatic aldehydes and boronic acids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration to form cyclic boroxines (trimers).

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into an ESI mass spectrometer.

-

Acquisition Parameters:

-

Ionization Mode: Both positive and negative ion modes should be explored. In positive mode, protonated molecules [M+H]⁺ or adducts with solvent or salts (e.g., [M+Na]⁺) may be observed. In negative mode, the deprotonated molecule [M-H]⁻ is often seen.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Predicted Mass Spectrometry Data and Interpretation:

-

Molecular Weight: The calculated monoisotopic mass of C₆H₇BO₃S is 169.01.

Expected Observations:

-

Positive Ion Mode:

-

[M+H]⁺: m/z 170.02

-

[M+Na]⁺: m/z 192.00

-

Dehydration Products: Boronic acids can readily lose one or two molecules of water in the gas phase. Therefore, ions corresponding to [M+H-H₂O]⁺ (m/z 152.01) and [M+H-2H₂O]⁺ (m/z 134.00) may be observed.

-

-

Negative Ion Mode:

-

[M-H]⁻: m/z 168.00

-

-

Fragmentation: Collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS) experiments would provide further structural information. Common fragmentation pathways for boronic acids involve the loss of the boronic acid group or fragmentation of the thiophene ring.

Figure 2. Predicted ionization and dehydration pathways for this compound in ESI-MS.

Conclusion: A Foundation for Synthetic Advancement

This guide provides a comprehensive spectroscopic framework for the characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust starting point for researchers in the field of drug discovery and development. By understanding the key spectroscopic features of this versatile building block, scientists can ensure its identity and purity, troubleshoot synthetic transformations, and ultimately accelerate the development of new and innovative medicines. The principles of spectroscopic interpretation outlined here are broadly applicable and serve as a valuable resource for the characterization of other novel small molecules.

References

-

PubChem. 5-Formyl-2-thiopheneboronic acid. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]

Sources

Navigating the Nuances: A Technical Guide to the Stability and Storage of Formyl-Substituted Thiophene Boronic Acids

For Immediate Release

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Optimal Handling, Storage, and Stability of Formyl-Substituted Thiophene Boronic Acids.

Formyl-substituted thiophene boronic acids are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Their dual reactivity, stemming from the boronic acid moiety for cross-coupling reactions and the versatile formyl group for further derivatization, allows for the construction of complex molecular architectures.[1][2] However, the successful application of these reagents is intrinsically linked to their stability. This guide provides a comprehensive overview of the factors governing the stability of formyl-substituted thiophene boronic acids, offering field-proven insights and detailed protocols for their optimal storage and handling.

The Inherent Instability: Understanding the Degradation Pathways

The utility of boronic acids is often tempered by their susceptibility to various degradation pathways. For formyl-substituted thiophene boronic acids, these challenges are multifaceted, influenced by the electron-withdrawing nature of the formyl group and the inherent properties of the thiophene ring.

Protodeboronation: The Primary Nemesis

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a prevalent decomposition route for many aryl boronic acids.[3][4] This process can be catalyzed by acid or base and is significantly influenced by the electronic properties of the aromatic ring.[5][6][7] For formyl-substituted thiophene boronic acids, the electron-withdrawing formyl group can accelerate the rate of hydrolytic deboronation, particularly under basic aqueous conditions.[8]

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a boronate species, which then undergoes cleavage. The stability of this intermediate and the susceptibility of the C-B bond to protonolysis are key determinants of the degradation rate.[5][9]

Diagram: Proposed Mechanism of Base-Catalyzed Protodeboronation

Caption: A simplified representation of the base-catalyzed protodeboronation pathway.

Oxidation: A Silent Threat

Boronic acids are susceptible to oxidative degradation, a process that can be particularly problematic in biological applications or upon exposure to air and certain metal catalysts.[4][10] The oxidation of a boronic acid typically yields the corresponding phenol (or in this case, a hydroxyl-thiophene derivative) and boric acid.[11] The presence of reactive oxygen species can accelerate this degradation.[10][11] While the formyl group's electron-withdrawing nature might offer some protection against oxidation compared to electron-rich systems, it remains a significant stability concern.

Anhydride Formation: The Reversible Complexity

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[4] While this is often a reversible process, the formation of these anhydrides can complicate stoichiometry in reactions and affect the solubility and reactivity of the boronic acid.[4][12] Some commercial formyl-substituted thiophene boronic acids are supplied as a mixture containing varying amounts of the corresponding anhydride.[13][14][15]

Diagram: Formation of a Boroxine (Cyclic Trimer)

Caption: The reversible formation of a boroxine from three boronic acid molecules.

Strategic Storage and Handling: A Proactive Approach to Preservation

Given their inherent instabilities, the proper storage and handling of formyl-substituted thiophene boronic acids are paramount to ensuring their integrity and performance in downstream applications.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[16] | Reduces the rate of decomposition pathways. |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon)[16] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |

| Light | Amber vial or dark environment | Protects against potential light-induced degradation. |

| Container | Tightly sealed, appropriate material (e.g., glass, HDPE)[17] | Prevents contamination and degradation from atmospheric exposure. |

Best Practices for Laboratory Handling

-

Minimize Exposure: Only remove the required amount of the boronic acid from the main stock container for immediate use.[18]

-

Inert Atmosphere: When handling larger quantities or for prolonged periods, use a glove box or a Schlenk line to maintain an inert atmosphere.

-

Avoid Incompatibilities: Store formyl-substituted thiophene boronic acids separately from strong oxidizing agents, strong bases, and protic solvents.[19][20][21]

-

First-In, First-Out: Implement a "first-in, first-out" inventory system to ensure that older stock is used first.[18]

-

Regular Inspection: Periodically inspect containers for any signs of degradation, such as discoloration or caking.[17][18]

Alternative Strategies for Enhanced Stability

For particularly unstable formyl-substituted thiophene boronic acids or for applications requiring slow and controlled release, the use of more stable derivatives is a highly effective strategy.

-

Boronate Esters: Conversion of the boronic acid to a boronate ester, such as a pinacol ester, significantly enhances stability towards protodeboronation and oxidation.[4][22] These esters are generally stable enough for purification by column chromatography and can be readily used in cross-coupling reactions.[4]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be stored for extended periods without degradation.[12][23][24] They are designed for slow release of the active boronic acid under specific reaction conditions, which can be particularly advantageous in complex syntheses.[23][24]

-

Trifluoroborates: Potassium trifluoroborate salts are another class of stable, crystalline solids that serve as effective surrogates for boronic acids.[12][22] They exhibit enhanced stability towards storage and are compatible with a wide range of reaction conditions.[12]

Experimental Protocol: Assessing the Stability of Formyl-Substituted Thiophene Boronic Acids

A robust, self-validating system for assessing stability is crucial for any laboratory working with these reagents. The following protocol outlines a general method for evaluating the stability of a formyl-substituted thiophene boronic acid under various conditions.

Objective: To quantify the degradation of a formyl-substituted thiophene boronic acid over time under different storage conditions.

Materials:

-

Formyl-substituted thiophene boronic acid of interest

-

Internal standard (e.g., a stable aromatic compound with a distinct NMR or HPLC signal)

-

Solvents (e.g., deuterated solvent for NMR, HPLC-grade solvent for chromatography)

-

Vials suitable for the chosen storage conditions

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the formyl-substituted thiophene boronic acid and the internal standard in a suitable solvent.

-

Aliquot the stock solution into several vials.

-

-

Storage Conditions:

-

Expose the vials to a range of conditions to be tested (e.g., ambient temperature and air, refrigerated under nitrogen, exposure to light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the contents of one vial from each condition.

-

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the boronic acid from its degradation products.[25][26] Quantitation can be achieved by comparing the peak area of the boronic acid to that of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the boronic acid signals and the appearance of signals corresponding to degradation products (e.g., the protodeboronated thiophene). The ratio of the integrals of the analyte peaks to the internal standard peak can be used for quantification.

-

Data Analysis:

-

Plot the percentage of the remaining formyl-substituted thiophene boronic acid against time for each storage condition.

-

Calculate the half-life of the compound under each condition to provide a quantitative measure of its stability.

Diagram: Experimental Workflow for Stability Assessment

Caption: A streamlined workflow for the experimental assessment of boronic acid stability.

Conclusion: A Foundation for Success